3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid
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Overview
Description
3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid is a complex organic compound that features a thiazolidine ring, a pyrrole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(Z)-(3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid
- 3-{2-[(Z)-(3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid
Uniqueness
The uniqueness of 3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C23H16ClN3O5S |
---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
3-[2-[(Z)-[3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H16ClN3O5S/c24-15-6-8-16(9-7-15)25-20(28)13-27-21(29)19(33-23(27)32)12-18-5-2-10-26(18)17-4-1-3-14(11-17)22(30)31/h1-12H,13H2,(H,25,28)(H,30,31)/b19-12- |
InChI Key |
XZSRNQWOJFICNY-UNOMPAQXSA-N |
SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)Cl)C(=O)O |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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